Barium isooctanoate

Description

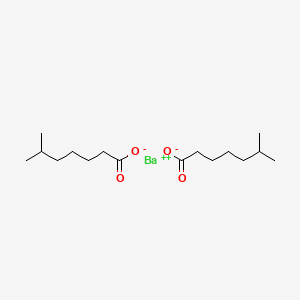

Barium isooctanoate (CAS: 93843-12-0 ) is a metal-organic compound comprising a barium cation (Ba²⁺) and isooctanoate anion (C₈H₁₅O₂⁻). Isooctanoic acid, a branched-chain carboxylic acid, imparts unique solubility and thermal stability to the compound. This compound is widely utilized in industrial applications, such as polymer stabilization, catalysis, and lubricant additives, due to its ability to act as a heat stabilizer and metal soap . Its structure combines the high reactivity of barium with the hydrophobic nature of the branched carboxylate ligand, making it distinct from inorganic barium salts like barium sulfate or carbonate .

Properties

CAS No. |

93843-12-0 |

|---|---|

Molecular Formula |

C16H30BaO4 |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

barium(2+);6-methylheptanoate |

InChI |

InChI=1S/2C8H16O2.Ba/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

CBWMTXHJHRKXQF-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium isooctanoate can be synthesized through the reaction of barium hydroxide with isooctanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:

Ba(OH)2+2C8H16O2→Ba(C8H15O2)2+2H2O

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of barium hydroxide to a solution of isooctanoic acid, followed by purification steps to remove any unreacted starting materials and by-products. The final product is typically obtained as a solid or a concentrated solution.

Chemical Reactions Analysis

Types of Reactions

Barium isooctanoate undergoes several types of chemical reactions, including:

Precipitation Reactions: When mixed with sulfate ions, this compound forms an insoluble precipitate of barium sulfate.

Substitution Reactions: It can participate in substitution reactions where the isooctanoate group is replaced by other ligands.

Common Reagents and Conditions

Sulfate Ions: Used in precipitation reactions to form barium sulfate.

Organic Solvents: Such as toluene or xylene, used in the synthesis and purification processes.

Major Products Formed

Barium Sulfate: Formed during precipitation reactions.

Substituted Barium Compounds: Formed during substitution reactions.

Scientific Research Applications

Applications in Materials Science

1. Heat Stabilizers in PVC:

Barium isooctanoate is used as a heat stabilizer in polyvinyl chloride (PVC) formulations. It helps to prevent degradation during processing and extends the lifespan of PVC products. The compound's effectiveness as a stabilizer arises from its ability to neutralize hydrochloric acid released during PVC thermal decomposition, thus protecting the polymer matrix from thermal damage .

2. Lubricants and Additives:

In the field of lubricants, this compound serves as an additive that enhances the performance of lubricating oils. Its presence improves the viscosity index and reduces friction between moving parts, which is crucial in automotive and industrial applications .

3. Pigments and Coatings:

this compound has been investigated for use in pigments and coatings due to its ability to impart opacity and brightness. It can be combined with other compounds to create high-performance coatings that resist environmental degradation .

Case Study 1: Barium Sulfate Aspiration

A notable case involved an 88-year-old male who aspirated barium sulfate during a swallowing study. The incident highlighted the risks associated with using barium-based compounds in medical imaging procedures. Despite significant aspiration, the patient exhibited minimal symptoms, emphasizing the need for careful monitoring during such procedures .

Case Study 2: Use in PVC Stabilization

In a study examining various stabilizers for PVC, this compound was found to outperform traditional stabilizers under high-temperature processing conditions. The results indicated a significant reduction in polymer degradation compared to control samples without stabilizers .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Heat stabilizer in PVC | Prevents degradation during processing |

| Lubricants | Additive in lubricating oils | Reduces friction and enhances performance |

| Biomedical Imaging | Potential use as contrast agent | Improves visibility in imaging studies |

| Drug Delivery Systems | Nanoparticle formulation | Controlled release of therapeutic agents |

Mechanism of Action

The mechanism by which barium isooctanoate exerts its effects is primarily through its ability to interact with various molecular targets. In catalytic applications, it facilitates the formation and breaking of chemical bonds by stabilizing transition states. In biological applications, its high atomic number makes it effective in scattering X-rays, providing contrast in imaging techniques.

Comparison with Similar Compounds

Barium Isooctanoate vs. Barium Isononanoate

Structural Similarities: Both compounds are barium salts of branched carboxylic acids (iso-octanoic and iso-nonanoic acids). Key Differences:

- Chain Length: Isooctanoate has an 8-carbon chain (C₈H₁₅O₂⁻), while isononanoate has a 9-carbon chain (C₉H₁₇O₂⁻).

- Applications: The shorter chain of isooctanoate enhances solubility in non-polar solvents, making it preferable for PVC stabilization. Isononanoate’s longer chain improves thermal stability but reduces compatibility with certain polymers .

This compound vs. Cobalt(II) Isooctanoate

Functional Similarities : Both are metal carboxylates used as catalysts or driers in coatings.

Key Differences :

- Metal Reactivity : Barium stabilizes polymers via ionic interactions, while cobalt accelerates oxidation reactions in paint drying.

- Toxicity: Cobalt compounds are classified as hazardous, whereas this compound has lower acute toxicity .

Comparison with Functionally Similar Compounds

This compound vs. Barium Stearate

Functional Similarities : Both act as heat stabilizers in plastics.

Key Differences :

- Solubility: Barium stearate (C₃₆H₇₀BaO₄) has a linear C₁₈ chain, reducing its solubility in organic solvents compared to branched isooctanoate.

- Efficiency: Isooctanoate’s branched structure provides better dispersion in polymer matrices, enhancing stabilization efficiency .

| Property | This compound | Barium Stearate |

|---|---|---|

| CAS Number | 93843-12-0 | 6865-35-6 |

| Molecular Formula | C₁₆H₃₀BaO₄ | C₃₆H₇₀BaO₄ |

| Solubility in Toluene | High | Moderate |

| Thermal Decomposition | 250°C | 300°C |

Biological Activity

Barium isooctanoate, a barium salt of isooctanoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into the biological implications of this compound, exploring its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by its solubility in organic solvents and limited solubility in water. This property influences its biological interactions, particularly in terms of absorption and distribution within biological systems. As a barium compound, it shares some properties with other barium salts, which have been shown to affect physiological functions.

Mechanisms of Action:

- Calcium Channel Blockade: Barium ions can interfere with calcium channels in cell membranes, leading to altered muscle contraction and neurotransmitter release. This action may contribute to its effects on blood pressure regulation and muscle function .

- Toxicity: While barium compounds can have therapeutic uses (e.g., barium sulfate as a contrast agent), they are also known for their toxicological profiles. High concentrations can lead to various health issues, including respiratory complications and cardiovascular effects .

Toxicological Profile

This compound exhibits toxicity similar to other barium salts. The following table summarizes key toxicological findings related to barium exposure:

Case Studies

-

Aspiration Events:

A notable case involved an 88-year-old male who aspirated a high concentration of barium sulfate during a swallowing study. Initial respiratory distress was observed, but the patient recovered after supportive care. Follow-up two years later indicated residual barium in the lungs but no significant health issues at that time . -

Barium Sulfate Aspiration:

A review of 22 adult patients who aspirated barium sulfate revealed an overall mortality rate of 36.36%, with complications such as acute respiratory distress syndrome (ARDS) being common. The study highlighted the risks associated with barium aspiration during diagnostic procedures .

Research Findings

Recent studies have explored the role of barium isotopes in biological cycling and their potential use as tracers for nutrient uptake in ecosystems. Barium's behavior in plants has been noted to mimic that of essential nutrients despite its toxicity at higher concentrations .

Key Findings:

- Barium can be absorbed by plants similarly to magnesium and calcium, leading to potential bioaccumulation in food chains.

- Its isotopic composition serves as a valuable tool for studying nutrient cycling in various environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.